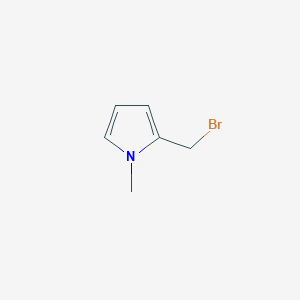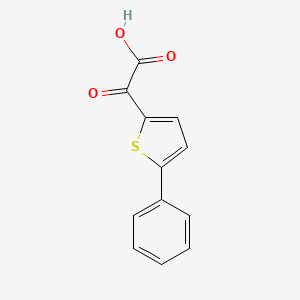
I+/--Oxo-5-phenyl-2-thiopheneacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-(5-phenylthiophen-2-yl)acetic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(5-phenylthiophen-2-yl)acetic acid can be achieved through various synthetic routes. One common method involves the condensation of 5-phenylthiophene-2-carbaldehyde with glyoxylic acid under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of efficient and scalable synthetic methods. For example, the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide and elemental sulfur, is a widely used method for the synthesis of thiophene derivatives . This method can be adapted for large-scale production of 2-oxo-2-(5-phenylthiophen-2-yl)acetic acid.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-(5-phenylthiophen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-oxo-2-(5-phenylthiophen-2-yl)acetic acid can yield sulfoxides or sulfones, while reduction can produce the corresponding alcohol .
Scientific Research Applications
2-oxo-2-(5-phenylthiophen-2-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-oxo-2-(5-phenylthiophen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial activity may result from its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
2-oxo-2-(thiophen-2-yl)acetic acid: This compound is structurally similar but lacks the phenyl group on the thiophene ring.
2-oxo-2-(5-methylthiophen-2-yl)acetic acid: This compound has a methyl group instead of a phenyl group on the thiophene ring.
Uniqueness
2-oxo-2-(5-phenylthiophen-2-yl)acetic acid is unique due to the presence of the phenyl group on the thiophene ring, which can enhance its biological activity and provide additional sites for chemical modification. This structural feature may contribute to its higher potency and selectivity in various applications compared to similar compounds .
Properties
CAS No. |
22078-61-1 |
|---|---|
Molecular Formula |
C12H8O3S |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
2-oxo-2-(5-phenylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C12H8O3S/c13-11(12(14)15)10-7-6-9(16-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) |
InChI Key |
BBOMFBHNAQUHRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


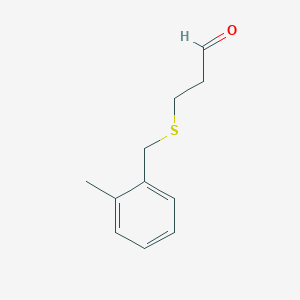
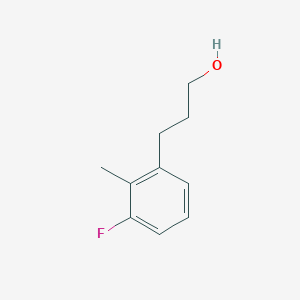
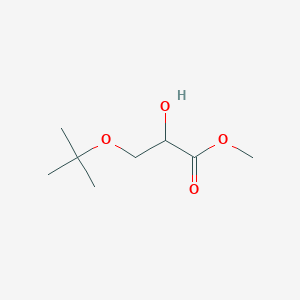
![Tert-butyl3-amino-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride](/img/structure/B13557830.png)
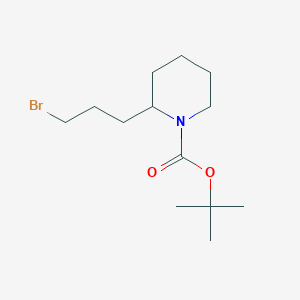
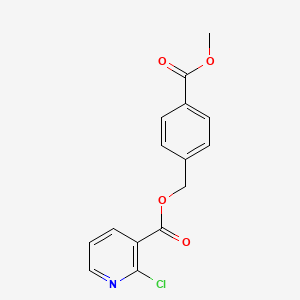
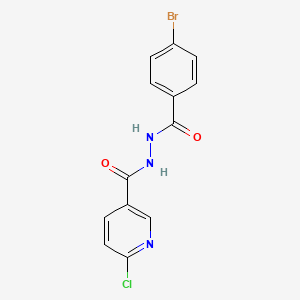
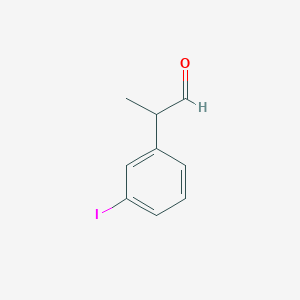
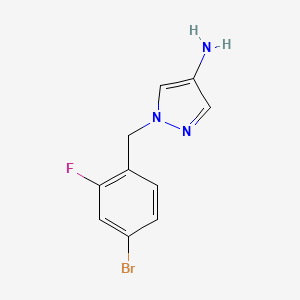
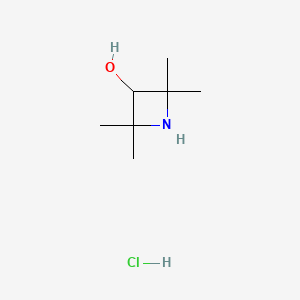


![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile](/img/structure/B13557883.png)
